molecular formula C11H8F6OS2 B14070804 1-(2,5-Bis(trifluoromethylthio)phenyl)propan-1-one

1-(2,5-Bis(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14070804
M. Wt: 334.3 g/mol
InChI Key: YQJNKIXYDXUYTL-UHFFFAOYSA-N
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Description

1-(2,5-Bis(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H8F6OS2 It is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Bis(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethylthio groups to a phenyl ring followed by the attachment of a propanone group. One common method involves the reaction of 2,5-dichlorothiophenol with trifluoromethyl iodide in the presence of a base to form 2,5-bis(trifluoromethylthio)phenol. This intermediate is then subjected to Friedel-Crafts acylation using propanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,5-Bis(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Bis(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of two trifluoromethylthio groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H8F6OS2

Molecular Weight

334.3 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6OS2/c1-2-8(18)7-5-6(19-10(12,13)14)3-4-9(7)20-11(15,16)17/h3-5H,2H2,1H3

InChI Key

YQJNKIXYDXUYTL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

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